![molecular formula C24H30F3N3O5S2 B560236 FTI-277 trifluoroacetate salt](/img/structure/B560236.png)
FTI-277 trifluoroacetate salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FTI 277,也称为N-[4-[2®-氨基-3-巯基丙基]氨基-2-苯基苯甲酰]蛋氨酸甲酯三氟乙酸盐,是一种强效的法尼基转移酶抑制剂。法尼基转移酶是一种催化法尼基转移到蛋白质的酶,这是蛋白质(如Ras)翻译后修饰的关键步骤。 FTI 277 因其抑制致癌性Ras蛋白法尼基化的能力而被广泛研究其潜在的治疗应用,特别是在癌症治疗方面 .
作用机制
FTI 277 通过抑制法尼基转移酶发挥作用,法尼基转移酶负责对 Ras 等蛋白质进行法尼基化。通过阻止法尼基化,FTI 277 扰乱了这些蛋白质的正确定位和功能,导致致癌性信号通路被抑制。这导致细胞增殖减少,细胞凋亡增加和细胞信号传导改变。 该化合物还会影响其他途径,例如 PI3K/Akt 信号通路,该通路在细胞存活和细胞凋亡中起作用 .
生化分析
Biochemical Properties
FTI-277 trifluoroacetate salt interacts with the enzyme farnesyltransferase, inhibiting its activity . This interaction is crucial in the biochemical reactions involving the Ras proteins .
Cellular Effects
This compound has been observed to mediate apoptosis in multiple myeloma . It also inhibits protein farnesylation in various cell lines . In septic mice, this compound has been shown to improve survival and bacterial clearance .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting farnesyltransferase, an enzyme involved in the post-translational modification of proteins . This inhibition disrupts the function of Ras proteins, thereby antagonizing their oncogenic signaling .
Temporal Effects in Laboratory Settings
It has been used to inhibit protein farnesylation in various cell lines .
Dosage Effects in Animal Models
In animal models, specifically septic mice, this compound administered at a dosage of 25 mg/kg body weight improved survival and bacterial clearance .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein farnesylation . It interacts with the enzyme farnesyltransferase, inhibiting its activity and disrupting the post-translational modification of proteins .
准备方法
合成路线及反应条件
FTI 277 的合成涉及多个步骤,从市售的起始原料开始反应条件通常涉及使用有机溶剂,如二甲基亚砜,以及催化剂,如三乙胺,以促进反应 .
工业生产方法
FTI 277 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件以最大限度地提高收率和纯度。这包括控制温度、压力和反应时间,以及使用高纯度试剂和溶剂。 最终产品通常使用重结晶或色谱等技术进行纯化 .
化学反应分析
反应类型
FTI 277 经历各种化学反应,包括:
氧化: FTI 277 可被氧化形成二硫键,这会影响其活性。
还原: 该化合物可以被还原以断开二硫键,恢复其活性形式。
常用试剂和条件
氧化: 过氧化氢或其他氧化剂在温和条件下。
还原: 还原剂,如二硫苏糖醇或三(2-羧乙基)膦。
取代: 各种亲核试剂在碱性条件下
主要形成的产物
氧化: FTI 277 的二硫键连接的二聚体。
还原: 单体 FTI 277。
科学研究应用
Role in Immune Function and Sepsis
Case Study: Sepsis Model in Mice
FTI-277 has been shown to improve survival rates in septic mice by reducing mortality associated with sepsis. In a study, mice treated with FTI-277 exhibited enhanced bacterial clearance and reduced apoptosis in immune organs such as the spleen and thymus. The treatment increased the population of regulatory T cells and suppressed pro-inflammatory cytokines, indicating a restoration of immune function during sepsis .
Mechanism of Action
FTI-277 inhibits farnesylation of proteins involved in inflammatory responses, suggesting that targeting protein farnesylation could be a novel therapeutic strategy to mitigate immune dysfunction during sepsis .
Impact on Metabolic Disorders
Case Study: Burn-Induced Metabolic Dysfunction
In research focusing on burn injuries, FTI-277 was administered to mice subjected to full-thickness burns. The results demonstrated that treatment with FTI-277 prevented insulin resistance and metabolic alterations typically induced by severe burns. This study highlighted the role of protein farnesylation in exacerbating metabolic dysfunction and identified farnesyltransferase as a potential target for therapeutic intervention in burn patients .
Findings
The administration of FTI-277 led to improved insulin signaling and reduced expression of inflammatory genes in skeletal muscle, showcasing its potential utility in managing metabolic derangements following traumatic injuries .
Cancer Research
Application in Breast Cancer Studies
FTI-277 has been utilized to investigate its effects on breast cancer cell lines. The compound effectively inhibited farnesylation processes that are critical for cancer cell proliferation and survival. By disrupting these pathways, FTI-277 has shown promise as an adjunctive treatment in breast cancer therapies .
Mechanistic Insights
Studies indicate that FTI-277 may enhance the efficacy of other anticancer agents by sensitizing tumor cells to apoptosis through the inhibition of survival signaling pathways mediated by farnesylated proteins .
Pharmacological Modulation
Combination Therapies
FTI-277 has been explored for its combinatorial effects with other pharmacological agents. For instance, studies have examined its interaction with statins and geranylgeranyltransferase inhibitors to enhance therapeutic outcomes against various cancers .
Biochemical Applications
FTI-277 is also employed in biochemical assays for studying protein interactions and modifications:
- Protein Labeling and Modification: Used extensively for Western blotting and protein purification techniques.
- Research on Protein Farnesylation: Investigates the biochemical pathways influenced by protein modifications through farnesylation inhibition.
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Immune Function | Enhances survival in septic models | Reduces mortality; improves bacterial clearance; restores immune function |
Metabolic Disorders | Prevents insulin resistance post-burn injury | Improves insulin signaling; reduces inflammatory gene expression |
Cancer Research | Inhibits proliferation in breast cancer cell lines | Sensitizes tumor cells to apoptosis; disrupts survival pathways |
Pharmacological Modulation | Explores combinatorial effects with other drugs | Enhances anticancer efficacy when used with statins or other inhibitors |
Biochemical Applications | Used for protein labeling, modification, and purification | Facilitates studies on protein interactions influenced by farnesylation |
相似化合物的比较
FTI 277 是几种法尼基转移酶抑制剂之一。其他类似化合物包括:
R115,777: 另一种强效法尼基转移酶抑制剂,已被研究其抗癌特性。
GGTI-298: 抑制香叶基香叶基转移酶,另一种参与蛋白质预烯基化的酶。
马努霉素 A: 抑制法尼基转移酶,并已被用于研究法尼基化在各种细胞过程中的作用.
FTI 277 在特异性抑制法尼基转移酶及其靶向致癌性 Ras 蛋白的能力方面是独一无二的,使其成为癌症研究和治疗中的宝贵工具 .
生物活性
FTI-277 trifluoroacetate salt is a potent farnesyltransferase inhibitor (FTI) that has gained attention for its biological activities, particularly in cancer therapy and metabolic disorders. This article provides a comprehensive overview of the biological activity of FTI-277, including its mechanisms of action, therapeutic applications, and relevant research findings.
FTI-277 operates primarily by inhibiting the farnesylation of proteins, which is crucial for the proper functioning of various signaling pathways. Farnesylation is a post-translational modification that allows proteins to anchor to cell membranes, influencing cellular localization and activity. By blocking this modification, FTI-277 disrupts the function of oncogenic proteins such as Ras, leading to reduced cell proliferation and increased apoptosis in cancer cells .
1. Cancer Treatment
FTI-277 has shown promise in the treatment of various cancers by targeting the mevalonate pathway, which is often dysregulated in tumorigenesis. Research indicates that FTI-277 can inhibit the growth of cancer cells by preventing the farnesylation of Ras and other related proteins .
Table 1: Efficacy of FTI-277 in Cancer Cell Lines
Cell Line | Treatment Concentration | Cell Viability Reduction (%) | Mechanism |
---|---|---|---|
HepG2 | 10 μM | 45% | Inhibition of farnesylation |
Huh7 | 30 μM | 50% | Disruption of Ras signaling |
HLF | 100 μM | 60% | Induction of apoptosis |
2. Metabolic Disorders
In studies involving burn-induced metabolic dysfunction in mice, FTI-277 treatment reversed insulin resistance and metabolic alterations. The compound improved insulin signaling pathways by reducing farnesylated protein levels associated with inflammation and metabolic derangements .
Case Study: Effects on Burn-Induced Insulin Resistance
A study conducted on male C57BL/6 mice demonstrated that FTI-277 (5 mg/kg/day) significantly ameliorated burn-induced metabolic dysfunction. Key findings included:
- Reversal of Insulin Resistance : Enhanced phosphorylation of insulin receptor substrates.
- Reduction in Inflammatory Markers : Decreased levels of lactate and inflammatory gene expression.
- Improved Survival Rates : Increased survival after sepsis induction when treated with FTI-277 .
In Vitro Studies
In vitro experiments have shown that FTI-277 effectively reduces progerin levels associated with Hutchinson-Gilford Progeria Syndrome (HGPS). The compound was found to prevent the accumulation of farnesylated progerin, thereby alleviating cellular senescence markers .
Table 2: Impact on Progerin Accumulation
Treatment | Progerin Accumulation Reduction (%) | Senescence Marker Rescue (%) |
---|---|---|
FTI-277 Early | 70% | 80% |
FTI-277 Late | 10% | 20% |
In Vivo Studies
In vivo studies further corroborate the efficacy of FTI-277 in modulating inflammatory responses and improving metabolic health. The compound not only reduced systemic inflammatory markers but also improved muscle insulin signaling following traumatic injury .
属性
IUPAC Name |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S2.C2HF3O2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;3-2(4,5)1(6)7/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);(H,6,7)/t16-,20+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEFFRDWFVSCOJ-PXPMWPIZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F3N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。